molecular formula C8H11BrN2 B598039 5-bromo-N-ethyl-N-methylpyridin-2-amine CAS No. 1197294-56-6

5-bromo-N-ethyl-N-methylpyridin-2-amine

Cat. No.: B598039
CAS No.: 1197294-56-6
M. Wt: 215.094
InChI Key: SCGQKVZZOLPQBR-UHFFFAOYSA-N
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Description

5-bromo-N-ethyl-N-methylpyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, and ethyl and methyl groups attached to the nitrogen atom at the 2-position

Scientific Research Applications

Chemistry: 5-bromo-N-ethyl-N-methylpyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-ethyl-N-methylpyridin-2-amine is not specified in the search results. For a detailed understanding of its mechanism of action, it’s recommended to refer to the peer-reviewed papers or technical documents related to this compound .

Safety and Hazards

The safety information for 5-bromo-N-ethyl-N-methylpyridin-2-amine indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . The Material Safety Data Sheet (MSDS) provides more detailed safety and hazard information .

Future Directions

The future directions for the use and study of 5-bromo-N-ethyl-N-methylpyridin-2-amine are not specified in the search results. For insights into potential future directions, it’s recommended to refer to the peer-reviewed papers or technical documents related to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-ethyl-N-methylpyridin-2-amine typically involves the bromination of N-ethyl-N-methylpyridin-2-amine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-bromo-N-ethyl-N-methylpyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of N-ethyl-N-methylpyridin-2-amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include N-ethyl-N-methylpyridin-2-amine derivatives with various functional groups.

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: N-ethyl-N-methylpyridin-2-amine.

Comparison with Similar Compounds

  • 5-bromo-N-methylpyridin-2-amine
  • 5-bromo-N-ethylpyridin-2-amine
  • 5-chloro-N-ethyl-N-methylpyridin-2-amine

Comparison: Compared to its analogs, 5-bromo-N-ethyl-N-methylpyridin-2-amine has unique structural features that may influence its reactivity and biological activity. The presence of both ethyl and methyl groups on the nitrogen atom can affect the compound’s steric and electronic properties, potentially leading to different pharmacological profiles and chemical reactivity.

Properties

IUPAC Name

5-bromo-N-ethyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-3-11(2)8-5-4-7(9)6-10-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGQKVZZOLPQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4,5-bis(diphenylphosphino)-9,9′-dimethylxanthene (293 mg, 0.51 mmol), tris(dibenzylideneacetone)dipalladium (0)-chloroform adduct (174 mg, 0.17 mmol), sodium t-butoxide (974 mg, 10.0 mmol), 2,5-dibromopyridine (2.0 g, 8.44 mmol) and anhydrous toluene (30 ml) was added N-methylethylamine (1.09 ml, 12.7 mmol). The mixture was heated to 70° C., and the mixture was stirred for 3 hrs. The reaction mixture was cooled to room temperature, ethyl acetate was added, and the mixture was washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:19) to give 5-bromo-N-ethyl-N-methylpyridin-2-amine (1.21 g, yield 66%) as a yellow oil.
[Compound]
Name
4,5-bis(diphenylphosphino)-9,9′-dimethylxanthene
Quantity
293 mg
Type
reactant
Reaction Step One
Quantity
974 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
174 mg
Type
catalyst
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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